Ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound of interest in various fields, including medicinal chemistry, due to its unique structural properties and potential biological activities. This compound incorporates elements such as chlorine, sulfur, nitrogen, and an aromatic ring, contributing to its complex behavior in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of 5-(2,4-dichlorobenzamido)-1,3,4-thiadiazole: : Starting with 2,4-dichlorobenzoic acid, it reacts with thiosemicarbazide under acidic conditions to form the intermediate 1,3,4-thiadiazole derivative.
Thioacetylation: : The intermediate is then subjected to thioacetylation using acetic anhydride, forming the acetamido derivative.
Esterification: : Finally, the esterification of the resulting product with ethyl alcohol under acidic conditions yields this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound might involve continuous flow techniques and optimized reaction conditions to improve yield and efficiency. Catalysts and solvents are chosen to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at sulfur and nitrogen atoms, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro group, converting it to an amine.
Substitution: : The presence of chlorine atoms allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like thiols, amines, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Amines and possibly further reduced products.
Substitution: : Varied substituted compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has applications in various scientific fields:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potential as an inhibitor or modulator of biological pathways.
Medicine: : Investigated for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: : Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects involves interacting with specific molecular targets, possibly enzymes or receptors. Its structure allows it to bind to active sites or modulate protein functions, leading to altered biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-(2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its thiadiazole and dichlorobenzamido groups, which confer unique properties. Similar compounds include:
Ethyl 4-(2-acetamido)benzoate: : Lacks the thiadiazole and dichlorobenzamido moieties.
4-(2-((5-benzamido)-1,3,4-thiadiazol-2-yl)thio)benzoate: : Different substituents on the thiadiazole ring.
N-(2,4-Dichlorobenzoyl)-1,3,4-thiadiazole: : Similar core structure but lacks the ethyl ester group.
Each of these compounds has distinct reactivity and applications, highlighting the importance of specific functional groups in determining chemical behavior and utility.
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Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2,4-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O4S2/c1-2-30-18(29)11-3-6-13(7-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)14-8-5-12(21)9-15(14)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIPPAOPOBDNEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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